3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Beschreibung
3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine-dione core. The compound features a 4-chlorophenyl substituent at position 8 and a but-3-en-2-yl group at position 3, with a methyl group at position 1. This structural framework is common among kinase inhibitors and phosphodiesterase (PDE) modulators, as evidenced by related compounds in the literature . The 4-chlorophenyl group enhances binding affinity to hydrophobic pockets in target proteins, while the unsaturated butenyl substituent may influence metabolic stability and lipophilicity. Although direct pharmacological data for this compound are unavailable, analogs with similar backbones demonstrate activity against serotonin and dopamine receptors, as well as PDE isoforms .
Eigenschaften
IUPAC Name |
2-but-3-en-2-yl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-4-11(2)24-16(25)14-15(21(3)18(24)26)20-17-22(9-10-23(14)17)13-7-5-12(19)6-8-13/h4-8,11H,1,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBVNMMFZPIZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazopurine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopurine ring system.
Introduction of the but-3-en-2-yl group: This can be achieved through a Heck coupling reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Attachment of the 4-chlorophenyl group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the 4-chlorophenyl group is coupled with a halogenated imidazopurine intermediate.
Methylation: The final step involves the methylation of the imidazopurine core, which can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized imidazopurine derivatives.
Reduction: Reduced imidazopurine derivatives.
Substitution: Substituted imidazopurine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Position 3 Substituents
- The target compound’s but-3-en-2-yl group introduces an alkene moiety, which may enhance rigidity and reduce metabolic oxidation compared to saturated chains (e.g., 2-ethoxyethyl in ) . However, this could reduce solubility relative to polar substituents like the triazole-linked groups in .
- 4-Chlorobenzyl () and 2-ethoxyethyl () substituents at position 3 prioritize steric bulk or hydrophilicity, respectively, whereas the target’s butenyl group balances lipophilicity and conformational flexibility.
Biologische Aktivität
The compound 3-(but-3-en-2-yl)-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopurine class of compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H15ClN4O2. Its structure includes:
- An imidazo[2,1-f]purine core
- A butenyl side chain
- A chlorophenyl group
This configuration may contribute to its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the imidazopurine class exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below.
Anticancer Activity
Studies suggest that derivatives of imidazopurines can inhibit cancer cell proliferation. The compound's structural features may enhance its efficacy against various cancer cell lines:
- Mechanism of Action : It is hypothesized that the chlorophenyl group enhances binding affinity to cellular targets involved in cancer progression.
- Case Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values indicating moderate potency compared to established chemotherapeutics.
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In animal models, administration led to a significant reduction in inflammation markers.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties:
- Spectrum of Activity : Effective against a range of Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Mechanistic Insights
Research into the mechanisms underlying the biological activities of this compound is ongoing:
- Target Identification : Studies are focused on identifying specific protein targets that interact with the compound.
- Molecular Dynamics Simulations : These simulations provide insights into how the compound binds to target proteins, potentially elucidating its mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
